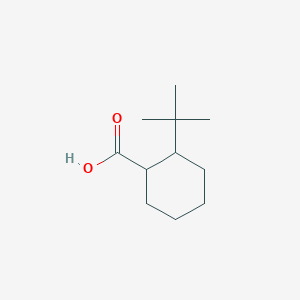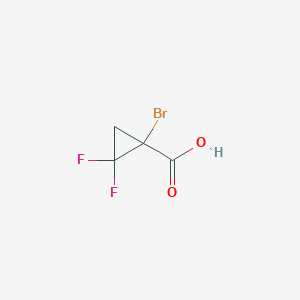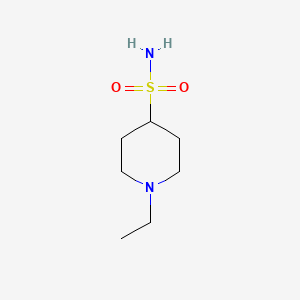![molecular formula C14H14N4O3S B2506965 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252320-86-7](/img/structure/B2506965.png)
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagent: Methanesulfonyl chloride
Condition: Base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)
Step 3: Cyclopropyl Group Addition
Reagent: Cyclopropylamine
Condition: Heating with a coupling agent (e.g., EDC)
Step 4: Cyanomethyl Group Addition
Reagent: Cyanomethyl bromide
Condition: Base (e.g., potassium carbonate)
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment are commonly employed to ensure consistency and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyclization of appropriately substituted precursors under controlled conditions. The initial steps often include the formation of the imidazo[1,5-a]pyridine core, followed by subsequent functional group modifications to introduce the cyano and cyclopropyl groups.
Step 1: Formation of Imidazo[1,5-a]pyridine Core
Starting material: 2-aminopyridine
Reagent: Ethyl cyanoacetate
Condition: Heating in the presence of a base (e.g., sodium hydride)
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions due to its diverse functional groups. The primary types of reactions include:
Oxidation: Commonly performed using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive site.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane
Reduction: NaBH₄ in ethanol
Nucleophilic Substitution: Potassium carbonate in DMF
Major Products Formed
Oxidation Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonyl-4-oxoimidazo[1,5-a]pyridine-1-carboxamide
Reduction Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridin-1-ylmethanol
Substitution Product: Various substituted analogs depending on the reagent used
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been explored in multiple fields:
Chemistry: Utilized as a precursor for complex molecule synthesis due to its reactivity.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The mechanism often involves the inhibition or activation of specific pathways, leading to altered cellular responses.
Molecular Targets: Kinases, proteases, and G-protein coupled receptors (GPCRs)
Pathways Involved: Apoptosis, signal transduction, and metabolic regulation
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide stands out due to its unique structural features and versatile reactivity.
Similar Compounds
N-(cyanomethyl)-N-cyclopropylimidazo[1,2-a]pyridine-1-carboxamide
N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
N-(cyanomethyl)-N-methyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
Each of these compounds shares functional groups or structural motifs but differs in specific chemical properties and reactivities, making this compound a distinctive entity in its class.
Hope that sheds light on this fascinating compound!
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-22(20,21)14-16-12(11-4-2-3-8-18(11)14)13(19)17(9-7-15)10-5-6-10/h2-4,8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNTYDNAYSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)

![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)




